molecular formula C9H10ClF2N B2431821 4-(2,2-Difluorocyclopropyl)aniline;hydrochloride CAS No. 2253632-14-1

4-(2,2-Difluorocyclopropyl)aniline;hydrochloride

Cat. No. B2431821
CAS RN: 2253632-14-1
M. Wt: 205.63
InChI Key: ODBWIGAKHYXSOI-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)aniline hydrochloride is a chemical compound with the CAS Number: 2253632-14-1 . It has a molecular weight of 205.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-1-3-7(12)4-2-6;/h1-4,8H,5,12H2;1H . This indicates that the compound consists of a cyclopropyl group with two fluorine atoms attached, connected to an aniline group, and it is in its hydrochloride form .


Physical And Chemical Properties Analysis

4-(2,2-Difluorocyclopropyl)aniline hydrochloride is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polyurethane Cationomers : Aniline derivatives, such as 4-(2,2-Difluorocyclopropyl)aniline;hydrochloride, are utilized in synthesizing polyurethane cationomers with fluorescent properties. These substances show potential for applications in materials science due to their unique properties, including fluorescent characteristics and photochromic mechanism (Buruianǎ et al., 2005).

  • Organic Compound Synthesis : Compounds like this compound play a crucial role in the preparation of various organic compounds, including pesticides and herbicides. Their unique chemical structure makes them suitable intermediates in chemical synthesis processes (Zhou Li-shan, 2002).

  • Advanced Material Development : The chemical properties of aniline derivatives, including this compound, contribute to the development of advanced materials with specific desirable characteristics. This includes applications in nanotechnology, electronics, and photonics, where unique molecular structures are essential (Jarak I et al., 2007).

Pharmaceutical and Biomedical Applications

  • Drug Design and Synthesis : The unique structure of this compound is exploited in the design and synthesis of new pharmaceutical compounds. Its specific molecular configuration can be critical in developing drugs with targeted actions (Zafrani et al., 2017).

  • Exploration of Bioisosteres : In pharmaceutical chemistry, the difluoromethyl group in compounds like this compound is considered for its potential as a bioisostere. This means it may mimic the biological effects of more common functional groups like hydroxyl, thiol, or amine, offering new avenues in drug development (Zafrani et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Anilines are generally used as a precursor to many industrial chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-(2,2-difluorocyclopropyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-1-3-7(12)4-2-6;/h1-4,8H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBWIGAKHYXSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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